

discovery of Influenza A virus NP (44-52) as a T-cell epitope

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Compound of Interest

Compound Name: Influenza virus NP (44-52)

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An in-depth guide to the discovery and characterization of the Influenza A virus Nucleoprotein (NP) 44-52 epitope, a key target for T-cell immunity. This document provides a technical overview for researchers, scientists, and professionals in drug development, detailing the methodologies and data that established NP (44-52) as a significant cytotoxic T-lymphocyte (CTL) epitope.

Introduction: The Quest for Universal Influenza Immunity

Influenza A virus is a major global health threat, primarily due to its capacity for rapid antigenic evolution, necessitating the annual reformulation of seasonal vaccines. These vaccines predominantly induce antibody responses against the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA). In contrast, cell-mediated immunity, driven by T-lymphocytes, often targets conserved internal viral proteins, such as the nucleoprotein (NP).[1][2] This conservation makes T-cell epitopes within these proteins attractive targets for developing universal influenza vaccines that could offer broad protection against diverse influenza strains.[1][3]

The discovery of specific T-cell epitopes is a cornerstone of this effort. An epitope is a short peptide fragment of a protein that is presented by Major Histocompatibility Complex (MHC) molecules on the surface of infected cells and recognized by T-cells.[4][5] This guide focuses on a well-characterized HLA-A1-restricted CD8+ T-cell epitope derived from the Influenza A virus nucleoprotein, NP (44-52), with the amino acid sequence CTELKLSDY.[6][7][8][9][10]

Discovery and Identification

The identification of the NP (44-52) epitope was a result of systematic efforts to map T-cell recognition sites within conserved influenza proteins. The general approach combines computational prediction with experimental validation.

Initially, potential T-cell epitopes were predicted by analyzing the amino acid sequences of influenza proteins for motifs that suggest binding to specific HLA class I molecules.^{[9][11]} For HLA-A1, a common binding motif includes specific anchor residues at certain positions within a 9-amino acid peptide.^[9] The NP (44-52) sequence, CTELKLSDY, fit the predicted HLA-A1 binding motif.^[9]

Following in silico prediction, synthetic peptides corresponding to these sequences were tested for their ability to bind to the relevant HLA molecules and to be recognized by T-cells from individuals previously infected with influenza.^{[5][9]} Studies demonstrated that the NP (44-52) peptide could effectively sensitize target cells for lysis by influenza-immune cytotoxic T-lymphocytes (CTLs) in an HLA-A1-restricted manner, confirming it as a genuine T-cell epitope.^{[9][10]}

Quantitative Data Summary

The following tables summarize the key characteristics and representative experimental data for the Influenza A NP (44-52) epitope.

Table 1: Characteristics of the Influenza A NP (44-52) T-Cell Epitope

Characteristic	Description
Epitope Name	NP (44-52)
Amino Acid Sequence	CTELKLSDY ^{[7][8][9]}
Source Protein	Nucleoprotein (NP) ^{[7][9]}
Source Organism	Influenza A Virus ^[7]
MHC Restriction	HLA-A1 ^{[6][9][10]}
Responding T-Cell	CD8+ Cytotoxic T-Lymphocyte (CTL) ^{[1][8]}

Table 2: Representative T-Cell Response Data

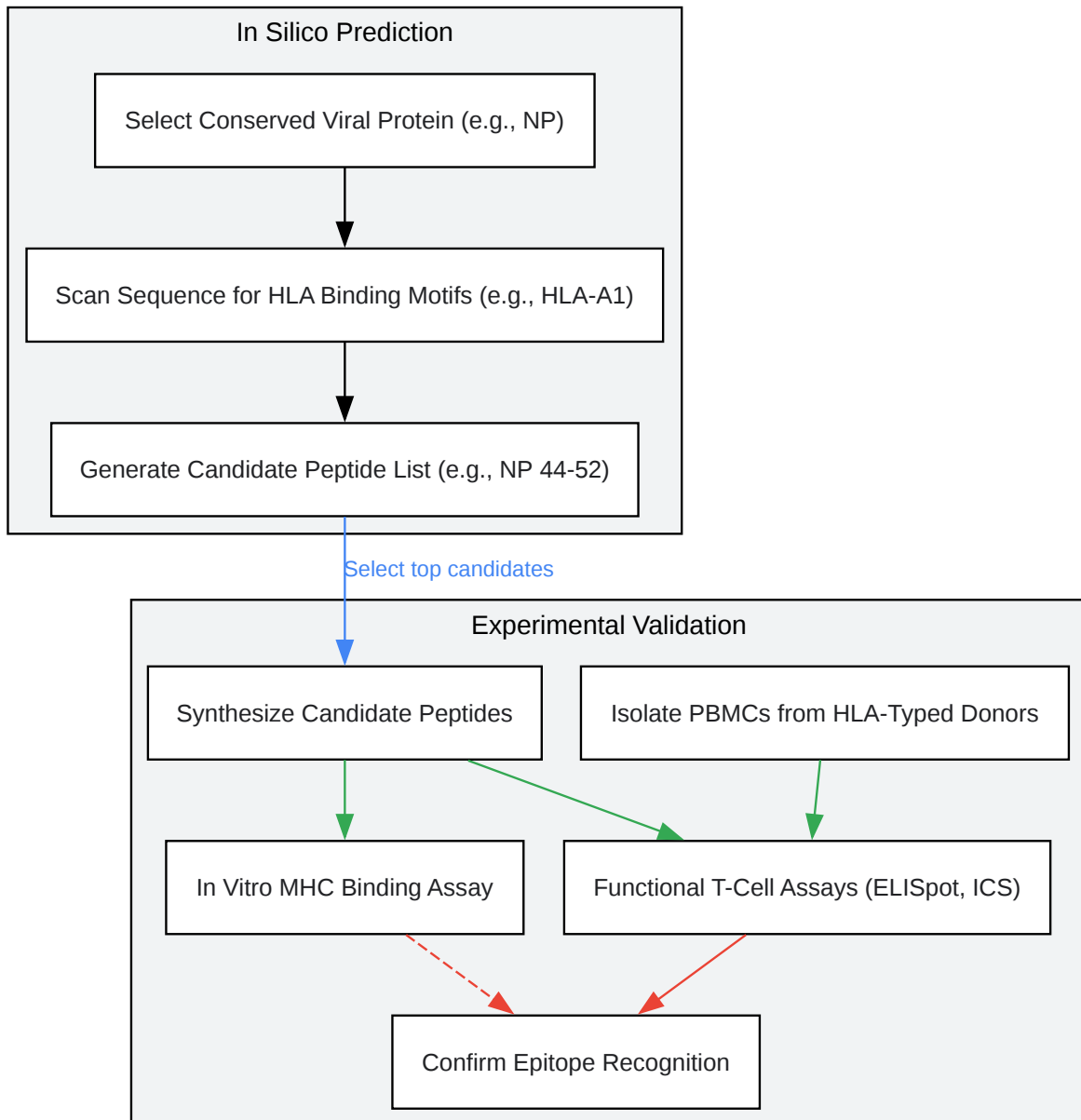
Assay Type	Donor HLA Type	Stimulus	Responding Cells	Measurement	Result (Illustrative)
IFN- γ ELISpot	HLA-A1+	NP (44-52) peptide	PBMCs	Spot Forming Units (SFU) / 10^6 PBMCs	In one study, a donor with the highest response to NP (44-52) had a frequency of 31 CTLp per 2.5×10^5 PBMC.[10]
Intracellular Cytokine Staining (ICS)	HLA-A1+	NP (44-52) peptide	PBMCs	% of IFN- γ + cells in CD8+ population	Frequencies of responding T-cells can range from 0.05% to 10% in healthy adults.[12]
Cytotoxicity Assay (Chromium Release)	HLA-A1+	NP (44-52) pulsed target cells	CTL line	% Specific Lysis	A close correlation exists between the number of peptide-specific IFN- γ -releasing T cells and the level of specific cytotoxicity. [13]

Experimental Protocols

The characterization of NP (44-52) as a T-cell epitope relies on several key experimental techniques.

T-Cell Epitope Discovery Workflow

The overall process begins with computational analysis and culminates in functional T-cell assays.



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Caption: Workflow for T-cell epitope discovery.

IFN- γ Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[13]

Methodology:

- **Plate Coating:** 96-well PVDF membrane plates are coated with a capture antibody specific for Interferon-gamma (IFN- γ) and incubated overnight at 4°C.
- **Cell Plating:** Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy, HLA-typed donors. A standardized number of cells (e.g., 200,000 to 300,000 cells/well) are added to the coated wells.[14]
- **Antigen Stimulation:** The synthetic NP (44-52) peptide is added to the wells at a final concentration of approximately 2-10 $\mu\text{g}/\text{mL}$. [14] A negative control (medium only) and a positive control (e.g., phytohemagglutinin) are included.
- **Incubation:** Cells are incubated for 18-20 hours at 37°C in a CO₂ incubator, allowing activated T-cells to secrete IFN- γ , which is captured by the antibody on the membrane.[14]
- **Detection:** After incubation, cells are washed away. A biotinylated detection antibody for IFN- γ is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).
- **Spot Development:** A substrate is added that precipitates upon enzymatic action, forming a visible spot on the membrane at the location of each IFN- γ -secreting cell.
- **Analysis:** The spots are counted using an automated ELISpot reader. Results are typically expressed as Spot Forming Units (SFU) per million PBMCs.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric characterization of responding T-cells, identifying their phenotype (e.g., CD8+) and function (cytokine production, degranulation).[3][12][15]

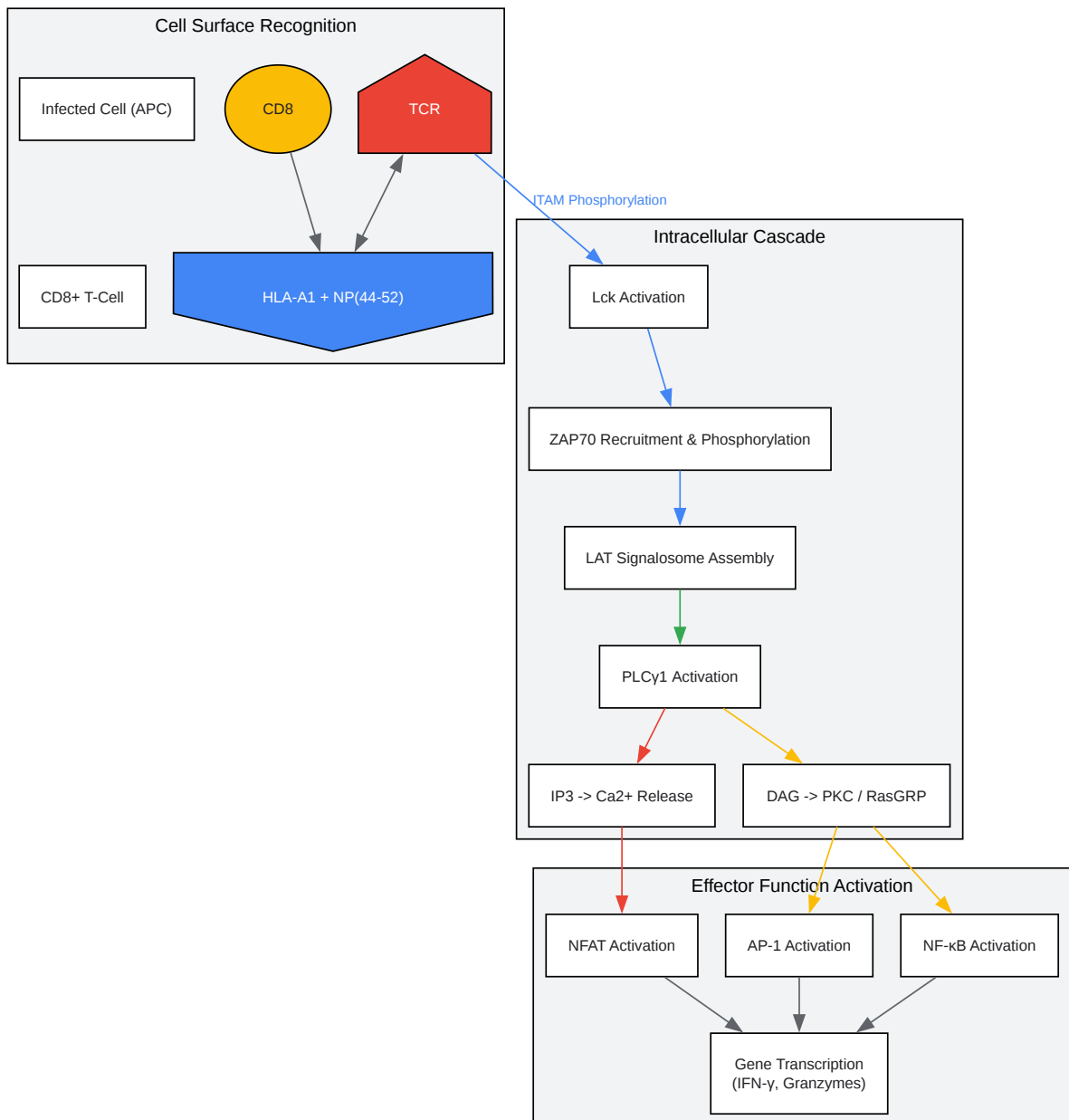
Methodology:

- **Cell Stimulation:** PBMCs are stimulated with the NP (44-52) peptide (1-10 $\mu\text{g}/\text{mL}$) for several hours (e.g., 6-12 hours).[12][15]

- **Secretion Inhibition:** A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the final hours of incubation.[12][15] This prevents cytokine secretion, causing them to accumulate inside the cell.
- **Surface Staining:** Cells are stained with fluorochrome-conjugated antibodies against surface markers such as CD3, CD8, and CD4 to identify T-cell populations. A viability dye is often included to exclude dead cells.
- **Fixation and Permeabilization:** Cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cell.
- **Intracellular Staining:** Cells are stained with fluorochrome-conjugated antibodies against intracellular cytokines like IFN- γ and TNF- α , and degranulation markers like CD107a.[15]
- **Data Acquisition:** Samples are analyzed on a flow cytometer. Tens of thousands to millions of cells are passed through lasers, and the emitted fluorescence from each cell is detected.
- **Data Analysis:** The frequency of cytokine-positive cells within the CD8+ T-cell gate is determined using specialized software.

T-Cell Receptor Signaling Pathway

Recognition of the NP (44-52) peptide presented by an HLA-A1 molecule on an infected cell by a specific CD8+ T-cell's T-Cell Receptor (TCR) initiates a complex signaling cascade, leading to T-cell activation and effector functions.



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Caption: T-Cell Receptor (TCR) signaling cascade.

The binding of the TCR and CD8 co-receptor to the peptide-MHC complex triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the associated CD3 complex by the kinase Lck.[16] This recruits and activates ZAP-70, which in turn phosphorylates downstream adaptors like LAT, initiating multiple signaling branches.[16] Key pathways include the activation of PLC γ 1, leading to calcium flux (activating NFAT) and diacylglycerol production (activating NF- κ B and AP-1).[16][17] These transcription factors then orchestrate the expression of genes essential for effector functions, such as IFN- γ production and the mobilization of cytotoxic granules to kill infected cells.[4]

Conclusion

The discovery and detailed characterization of the Influenza A virus NP (44-52) epitope represent a significant advancement in understanding cell-mediated immunity to influenza. It serves as a model for how conserved internal proteins can be targeted by the immune system, providing a durable response that is less susceptible to viral antigenic drift. The methodologies outlined in this guide, from predictive bioinformatics to sensitive single-cell functional assays, are central to the ongoing discovery of new epitopes. As a well-defined, immunogenic, and conserved target, NP (44-52) remains a crucial component in the rational design and immunological monitoring of next-generation, universal influenza vaccines.

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